molecular formula C8H10Cl2N2O2 B2681615 2-chloro-N-(6-methoxypyridin-3-yl)acetamide hydrochloride CAS No. 123578-22-3

2-chloro-N-(6-methoxypyridin-3-yl)acetamide hydrochloride

Cat. No. B2681615
M. Wt: 237.08
InChI Key: BBRWMWICGKDIML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04845107

Procedure details

Chloroacetyl chloride (8.0 ml, 0.10 mol) was added over a period of 10 minutes with cooling (dry ice bath) to a solution of 5-amino-2-methoxypyridine (11 ml, 0.10 mol) and ether (100 ml). After one hour the reaction wsa filtered and the solid collected and washed with ether to give 10.7 g of the title compound, m.p. 155°-160° C. The title product was identified by IR, NMR and MS analysis.
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
11 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3](Cl)=[O:4].C(=O)=O.[NH2:9][C:10]1[CH:11]=[CH:12][C:13]([O:16][CH3:17])=[N:14][CH:15]=1>CCOCC>[ClH:1].[CH3:17][O:16][C:13]1[CH:12]=[CH:11][C:10]([NH:9][C:3](=[O:4])[CH2:2][Cl:1])=[CH:15][N:14]=1 |f:4.5|

Inputs

Step One
Name
Quantity
8 mL
Type
reactant
Smiles
ClCC(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Name
Quantity
11 mL
Type
reactant
Smiles
NC=1C=CC(=NC1)OC
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After one hour the reaction wsa filtered
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the solid collected
WASH
Type
WASH
Details
washed with ether

Outcomes

Product
Name
Type
product
Smiles
Cl.COC1=NC=C(C=C1)NC(CCl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.7 g
YIELD: CALCULATEDPERCENTYIELD 90.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.